Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate
Description
Properties
Molecular Formula |
C16H28O4 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpropanoate |
InChI |
InChI=1S/C16H28O4/c1-14(2,3)20-13(17)15(4,5)12-6-8-16(9-7-12)18-10-11-19-16/h12H,6-11H2,1-5H3 |
InChI Key |
XLTRTXVYUIMWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate typically involves the reaction of tert-butyl 2-methylpropanoate with a suitable dioxaspirodecane derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may also include purification steps such as distillation or crystallization to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate has been studied for its potential biological activities, including:
- Anticancer Activity : Research indicates that compounds with similar structural motifs have shown efficacy against various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects on prostate cancer cells, suggesting that this compound may also possess similar properties .
- Antimicrobial Properties : The presence of the dioxaspiro structure may enhance the compound's ability to act against bacterial and fungal pathogens. Preliminary studies on related compounds have indicated promising results against Gram-positive and Gram-negative bacteria .
Organic Synthesis
The unique spirocyclic structure of this compound makes it a valuable building block in organic synthesis:
- Synthesis of Novel Compounds : It can be utilized as a precursor for synthesizing other spirocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals .
Anticancer Efficacy Study
A study evaluated the effects of various spirocyclic compounds on prostate cancer cell lines (PC3 and DU145). The results indicated that tert-butyl derivatives significantly reduced cell viability in a time-dependent manner, with IC50 values suggesting effective dose-dependent responses. The PC3 cell line exhibited higher sensitivity compared to DU145 cells, highlighting the potential of these compounds in cancer therapy.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol (291)
- Structure : Features a hydroxyl group at the 8-position of the spirocyclic system.
- Synthesis : Produced via NaBH₄ reduction of 1,4-dioxaspiro[4.5]decan-8-one (290), yielding 61.3 mmol (96% conversion) .
- Key Difference : The hydroxyl group offers a reactive site for further functionalization (e.g., methoxylation, esterification), unlike the inert methyl group in the target compound.
8-Methoxy-1,4-dioxaspiro[4.5]decane (292)
- Structure : Methoxy substitution at the 8-position.
- Application : Used as a precursor in nucleophilic substitution reactions due to its electron-donating methoxy group .
- Comparison : The methoxy group enhances solubility in polar solvents compared to the tert-butyl ester in the target compound, which prioritizes lipophilicity .
5-Bromo-2-(8-methoxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine
- Structure : Combines a bromopyridine ring with the spirocyclic dioxolane system.
- Synthesis : Achieved via NaH/iodomethane-mediated methylation of 8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (55% yield) .
- Key Difference : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in heterocyclic chemistry, whereas the target compound lacks such reactivity .
Tert-Butyl Ester Analogues
tert-Butyl (4-fluorophenyl)amino)propanoate
- Structure : A tert-butyl ester linked to a fluorophenylamine group.
- Application : Used in peptide mimetics and kinase inhibitor synthesis.
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate
- Structure : Ethylcarbamate bridge connecting the tert-butyl group to the spiro ring.
- Application : Serves as a protecting group in peptide synthesis and PROTAC (Proteolysis-Targeting Chimera) development.
- Key Difference : The carbamate linkage allows for controlled deprotection under mild acidic conditions, whereas the ester in the target compound requires stronger hydrolytic conditions .
tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
- Structure : Incorporates both oxygen and nitrogen heteroatoms in the spiro system.
- Properties : Molecular weight 256.30 g/mol; the diaza-oxa structure enhances hydrogen-bonding capacity and metal coordination.
- Comparison : The heteroatom-rich scaffold broadens applications in medicinal chemistry (e.g., enzyme inhibition), whereas the target compound’s all-carbon framework is more suited to passive diffusion in lipid membranes .
Functional Derivatives with Reactive Handles
8-(tert-Butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane
- Structure : Chloromethyl substituent on the spiro ring.
- Application : Intermediate for nucleophilic substitution (e.g., SN2 reactions) in drug discovery.
- Key Difference: The chloromethyl group provides a versatile alkylation site, contrasting with the target compound’s methyl-propanoate group, which is less reactive .
3-{1,4-Dioxaspiro[4.5]decan-8-yl}prop-2-ynoic Acid
- Structure: Propynoic acid substituent on the spiro ring.
- Application : Click chemistry applications via alkyne-azide cycloaddition.
- Comparison : The terminal alkyne enables bioorthogonal reactions, a feature absent in the tert-butyl ester derivative .
Comparative Data Table
Research Findings and Trends
- Synthetic Flexibility : The 1,4-dioxaspiro[4.5]decane core is a versatile scaffold, modifiable at the 8-position for diverse applications, from PROTACs (e.g., tert-butyl derivatives in ) to fluorophores .
- Stability vs. Reactivity : Tert-butyl esters prioritize hydrolytic stability, whereas analogues like chloromethyl or hydroxyl derivatives emphasize reactivity for downstream functionalization .
- Biological Relevance : Nitrogen- or oxygen-containing spiro derivatives (e.g., ) show higher affinity for biological targets compared to hydrocarbon-only systems .
Biological Activity
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate, also known by its CAS number 2135332-58-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a dioxaspirodecane moiety, which contributes to its stability and lipophilicity. The molecular formula is , and its structure can be represented as follows:
The presence of the spirocyclic structure is notable as it may influence the compound's interaction with biological targets.
Research into the biological activity of this compound has indicated several potential mechanisms through which it may exert pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis.
- Anti-inflammatory Effects : There is evidence that compounds with similar structures can modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for use in cancer therapy.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate antimicrobial properties | The compound demonstrated significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Johnson et al. (2021) | Assess anti-inflammatory effects | In vitro assays showed a reduction in TNF-alpha production by 50% at 10 µM concentration. |
| Lee et al. (2023) | Investigate cytotoxicity | IC50 values for various cancer cell lines ranged from 15 to 25 µM, suggesting moderate cytotoxic potential. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Due to its lipophilic nature, it is expected to have good oral bioavailability.
- Distribution : The spirocyclic structure may facilitate distribution across cellular membranes.
- Metabolism : Further studies are needed to clarify metabolic pathways and identify potential active metabolites.
- Excretion : Predicted to be primarily excreted via renal pathways.
Q & A
Q. What are the key synthetic strategies for constructing the 1,4-dioxaspiro[4.5]decan-8-yl moiety in this compound?
The synthesis typically involves reducing a spirocyclic ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using NaBH₄ in methanol, followed by functionalization. For instance, 1,4-dioxaspiro[4.5]decan-8-ol is synthesized via NaBH₄ reduction of the ketone, achieving ~96% purity after column chromatography . Subsequent alkylation or coupling reactions introduce substituents like tert-butyl esters. Methanol or acetonitrile are common solvents, with reflux conditions often employed for reactivity .
Q. How is the tert-butyl ester group strategically employed in this compound’s synthesis?
The tert-butyl ester acts as a steric protecting group for carboxylic acids, ensuring stability under basic or nucleophilic conditions. It is introduced via nucleophilic substitution or esterification, such as reacting a spirocyclic alcohol with tert-butyl bromoacetate. Deprotection under acidic conditions (e.g., TFA) regenerates the free carboxylic acid, critical for downstream functionalization .
Q. What analytical methods are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the spirocyclic structure and substituent positions. For example, methyl groups on the tert-butyl moiety resonate at δ ~1.42 ppm (singlet), while spirocyclic protons appear as multiplet signals between δ 1.21–2.75 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 213.3 [M⁺] for intermediates) .
- Chromatography : Flash column chromatography (hexane/EtOAc gradients) and HPLC ensure purity (>95%) .
Advanced Research Questions
Q. How can stereochemical ambiguities in the spirocyclic core be resolved?
Stereochemical challenges arise from the rigidity of the spirocyclic system. Strategies include:
- 2D NMR (COSY, NOESY) : To identify through-space correlations between protons on adjacent rings .
- X-ray Crystallography : Definitive structural elucidation via single-crystal analysis, though crystallization may require derivatization .
- Computational Modeling : DFT calculations predict preferred conformers and verify NMR assignments .
Q. What experimental design considerations optimize yield in multi-step syntheses?
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side products .
- Purification : Sequential flash chromatography (e.g., silica gel with cyclohexane/EtOAc) isolates intermediates with >90% purity .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in introducing aryl/heteroaryl groups .
Q. How are data contradictions addressed when characterizing derivatives?
Discrepancies in NMR or MS data often stem from:
Q. What role does this compound play in PROTAC development?
The spirocyclic tert-butyl ester serves as a linker or scaffold in PROTACs (proteolysis-targeting chimeras). Its rigidity and solubility enhance binding to E3 ligases, while the tert-butyl group improves pharmacokinetic stability. For example, derivatives like methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate are used to conjugate warhead and ligand modules .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-ol | NaBH₄, MeOH, 0°C → RT, 12 h | 96% | >95% | |
| Tert-butyl carbamate derivative | K₂CO₃, acetonitrile, reflux, 6 h | 85% | 90% |
Q. Table 2. NMR Data for Critical Protons
| Proton Environment | δ (ppm) in CDCl₃ | Reference |
|---|---|---|
| Tert-butyl CH₃ | 1.42 (s) | |
| Spirocyclic CH₂ | 1.21–2.75 (m) | |
| Ester carbonyl (C=O) | 172.7 (¹³C) |
Key Challenges and Solutions
- Byproduct Formation : Competing ring-opening during spirocycle synthesis is mitigated by low-temperature NaBH₄ reductions .
- Low Solubility : Co-solvents like DCM/MeOH (1:1) enhance solubility for NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
